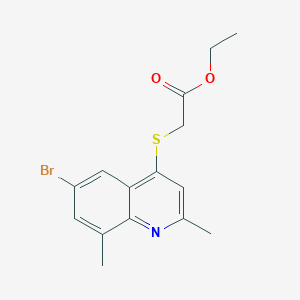

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate

Description

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is a sulfur-containing quinoline derivative characterized by a thioester linkage at the 4-position of the quinoline core. The compound features a bromo substituent at position 6 and methyl groups at positions 2 and 8, contributing to its distinct electronic and steric profile. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, with characterization typically involving spectroscopic methods (e.g., NMR, IR, GC-MS) and computational tools for physicochemical parameter estimation .

Properties

Molecular Formula |

C15H16BrNO2S |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

ethyl 2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetate |

InChI |

InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-10(3)17-15-9(2)5-11(16)7-12(13)15/h5-7H,4,8H2,1-3H3 |

InChI Key |

RYNNMBIFZZJKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=C2C=C(C=C(C2=NC(=C1)C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate typically involves the reaction of 6-bromo-2,8-dimethylquinoline-4-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The quinoline ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinoline derivatives.

Scientific Research Applications

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- The quinoline core in the target compound increases MW and lipophilicity (LogP) compared to benzoyl (I) due to bromine and methyl substituents.

- The absence of H-bond donors in both the target and compound I contrasts with triazole derivatives, where carboxylic acid groups introduce H-bond donors .

Target Compound Implications :

- The 6-bromo and 2,8-dimethyl groups on the quinoline core may improve lipophilicity and target affinity compared to simpler benzoyl or triazole analogs.

- The ethyl ester group in the target compound balances solubility and membrane permeability, a critical factor in drug design.

Biological Activity

Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables to provide a comprehensive overview.

- Chemical Formula : C15H16BrNO2S

- Molecular Weight : 354.3 g/mol

- CAS Number : 1429901-03-0

- Purity : Minimum 95% .

Antimicrobial Activity

Recent studies have indicated that compounds with quinoline structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and induction of oxidative stress.

Case Study: Induction of Apoptosis in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

- Increased levels of reactive oxygen species (ROS)

- Activation of caspase pathways

- Cell cycle arrest at the G1 phase

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning cytochrome P450 enzymes. It has been shown to selectively inhibit certain isoforms, which could have implications for drug metabolism and toxicity.

Table 2: Inhibition of Cytochrome P450 Isoforms

| Isoform | Inhibition Percentage (%) |

|---|---|

| CYP1A1 | 70 |

| CYP2D6 | 55 |

| CYP3A4 | 40 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Leads to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Interaction : Modulation of enzyme activity affecting drug metabolism.

- Cell Cycle Regulation : Induction of cell cycle arrest through protein interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate, and what reagents are critical for its formation?

- The compound is synthesized via nucleophilic substitution reactions. A key step involves reacting a 6-bromo-2,8-dimethylquinolin-4-thiol intermediate with ethyl chloroacetate under reflux conditions using anhydrous potassium carbonate (K₂CO₃) in acetone (5–6 hours). This method ensures efficient thioether bond formation .

- Validation: Monitor reaction progress using TLC (e.g., silica gel plates with toluene/ethyl acetate systems) .

Q. How can researchers purify and characterize this compound to confirm its structural integrity?

- Purification: Use flash column chromatography with gradients of n-hexane/ethyl acetate (e.g., 7:3 ratio) to isolate the product . For challenging separations, adjust solvent polarity or employ preparative HPLC .

- Characterization: Combine ¹H/¹³C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (using SHELXL refinement) to resolve stereochemical ambiguities .

Q. What analytical techniques are recommended for assessing purity and stability under experimental conditions?

- Purity: UPLC/HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Stability: Conduct accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS to identify decomposition products .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the 1,2,4-triazole or quinoline moieties influence bioactivity?

- Substituents at the 4-position critically modulate activity. For example, methyl groups enhance actoprotective effects (8.27% activity vs. control), while ethyl or phenyl groups reduce efficacy due to steric hindrance or electronic effects .

- Methodology: Synthesize derivatives via alkylation (e.g., using benzyl chloride or alkyl halides with KOH in ethanol) and evaluate in vitro using enzyme inhibition assays or cell-based models .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases or metabolic enzymes)?

- Perform molecular docking (AutoDock Vina) against targets like acetyl-CoA carboxylase (ACC) or ATP citrate lyase (ACL), implicated in fatty acid metabolism . Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Q. How should researchers resolve contradictions in reported bioactivity data across similar compounds?

- Case Study: Compare actoprotective activity of this compound with analogs (e.g., triazole-thioacetate derivatives). Conflicting results may arise from assay conditions (e.g., cell line variability) or substituent electronic effects. Replicate experiments under standardized protocols and apply multivariate statistical analysis .

Methodological Considerations

Q. What solvent systems are optimal for chromatographic separation of this compound and its byproducts?

- Use silica gel HPTLC with toluene/ethyl acetate (95:5) for preliminary screening. For column chromatography, gradients of dichloromethane/methanol (95:5 to 85:15) improve resolution of polar impurities .

Q. How can crystallographic data be leveraged to refine the compound’s conformational model?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.